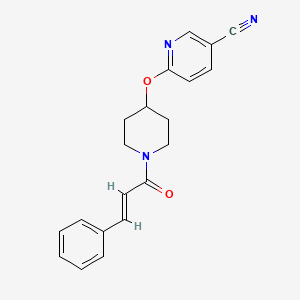

(E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c21-14-17-6-8-19(22-15-17)25-18-10-12-23(13-11-18)20(24)9-7-16-4-2-1-3-5-16/h1-9,15,18H,10-13H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYWMBWOHNIBEZ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile is a compound of interest in medicinal chemistry, particularly for its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a nicotinonitrile backbone with a cinnamoylpiperidine moiety. Its molecular formula is , and it presents unique stereochemical configurations that may influence its biological interactions.

Research indicates that compounds similar to (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Certain derivatives have shown the ability to inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, which could have implications for neurological disorders.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance:

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. A notable study reported a significant reduction in cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 8.5 | Apoptosis induction |

| A549 (Lung) | 12.3 | Cell cycle arrest |

| HeLa (Cervical) | 7.9 | Inhibition of DNA synthesis |

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may also exhibit neuroprotective effects. Research has shown that it can enhance neuronal survival in models of neurodegeneration .

Case Studies

- Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal evaluated the efficacy of (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile in various cancer models. Results indicated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .

- Neuroprotection in Animal Models : Another study investigated its effects on cognitive function in rodent models of Alzheimer's disease. The results showed improved memory retention and reduced neuroinflammation, highlighting its therapeutic potential in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of nicotinonitrile derivatives. (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile has shown promising results in inhibiting cancer cell proliferation through multiple mechanisms:

- Aurora Kinase Inhibition : Aurora kinases play a crucial role in cell division, and their inhibition can lead to decreased tumor growth. Research indicates that compounds similar to (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile exhibit significant inhibitory effects on these kinases, suggesting potential as anticancer agents .

- EGFR Inhibition : The epidermal growth factor receptor (EGFR) is often overexpressed in various cancers. Studies have demonstrated that nicotinonitrile derivatives can inhibit EGFR activity, leading to reduced cancer cell viability .

Antimicrobial Properties

The compound has also been investigated for its antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Research has shown that (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile exhibits significant antibacterial properties, with MIC values comparable to standard antibiotics such as ciprofloxacin .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties:

- COX-2 Inhibition : The ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, positions nicotinonitrile derivatives as potential anti-inflammatory agents .

Case Studies and Research Findings

Several studies have documented the efficacy of (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile and its analogs:

Comparison with Similar Compounds

Structural Features

| Compound | Core Structure | Substituents at Position 6 | Additional Functional Groups |

|---|---|---|---|

| Target Compound | Nicotinonitrile | (1-Cinnamoylpiperidin-4-yl)oxy | Cyano group, E-cinnamoyl |

| 4d, 4e | 2-Aminonicotinonitrile | 4-((4-Fluorobenzyl)oxy)phenyl | Amino group, aryl halides (Br, OMe) |

| 5a, 5b, 5c | 2-Oxo-1,2-dihydropyridine-3-carbonitrile | 4-((4-Fluorobenzyl)oxy)phenyl | Oxo group, aryl halides (F, Cl) |

Key Observations :

- In contrast, analogs 4d–5c have rigid aryl-fluorobenzyloxy groups, which may enhance metabolic stability but reduce lipophilicity .

- Compounds 5a–5c possess a 2-oxo-1,2-dihydropyridine core, which may enhance planarity and influence binding affinity compared to the fully aromatic pyridine core of the target compound .

Physical Properties

Key Observations :

- Analogs with amino groups (4d, 4e) exhibit lower melting points (65–125°C) than oxo-containing derivatives (5a–5c: 81–179°C), suggesting differences in crystallinity and intermolecular interactions .

Preparation Methods

Synthesis of the Nicotinonitrile Core

The nicotinonitrile moiety (6-oxynicotinonitrile) serves as the electrophilic component for ether bond formation. Two primary routes are documented:

Halogenation-Functionalization Strategy

A halogenated nicotinonitrile intermediate enables selective substitution. For instance, 6-chloronicotinonitrile is synthesized via chlorination of nicotinonitrile using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The chlorine atom at position 6 is then displaced by nucleophiles (e.g., alkoxides) under basic conditions.

Example Protocol :

Functionalization of the Piperidine Scaffold

The piperidine ring must be substituted with a cinnamoyl group at the 1-position and an ether-linked oxy group at the 4-position.

Synthesis of 4-Hydroxypiperidine

Piperidin-4-ol is prepared via reduction of piperidin-4-one, which is synthesized through Mannich condensation. A representative method involves:

Cinnamoylation of Piperidine

The cinnamoyl group is introduced via acylation. Two approaches are prevalent:

Acyl Chloride Route

Cinnamoyl chloride reacts with piperidine in the presence of a base:

- Conditions :

Claisen-Schmidt Condensation

A condensation between piperidine-4-carbaldehyde and acetophenone derivatives under acidic conditions forms the α,β-unsaturated ketone:

Stereochemical Control : The (E)-configuration of the cinnamoyl group is favored under kinetic control using non-polar solvents (e.g., toluene) and low temperatures.

Ether Bond Formation: Coupling Nicotinonitrile and Piperidine

The final step involves linking the 6-oxynicotinonitrile and 1-cinnamoylpiperidin-4-ol via an ether bond.

Mitsunobu Reaction

This method ensures inversion of configuration at the oxygen atom:

Comparative Analysis of Synthetic Routes

Optimization and Challenges

Stereochemical Purity

The (E)-configuration of the cinnamoyl group is critical for biological activity. Polar solvents (e.g., DMF) and elevated temperatures may promote isomerization to the (Z)-form, necessitating rigorous reaction monitoring via HPLC or NMR.

Functional Group Compatibility

The nitrile group in nicotinonitrile is susceptible to hydrolysis under acidic or basic conditions. Protective strategies (e.g., silylation) during piperidine functionalization may be required.

Scalability

Industrial-scale synthesis favors the ammoxidation route for nicotinonitrile due to its atom economy. However, Mitsunobu reactions are less feasible for large batches due to reagent costs.

Q & A

Q. What is the synthetic route for (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

- Step 1: Preparation of the piperidin-4-yloxy intermediate via nucleophilic displacement using 6-chloronicotinonitrile and 4-hydroxypiperidine under reflux in a polar aprotic solvent (e.g., THF/EtOH) .

- Step 2: Cinnamoylation of the piperidine moiety using cinnamoyl chloride in the presence of a base (e.g., triethylamine) to form the final product .

- Characterization: Intermediates are validated using (e.g., aromatic proton signals at δ 7.35–8.42 ppm) and (e.g., nitrile carbon at ~110 ppm). Elemental analysis (C, H, N) confirms stoichiometric purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- and : Essential for confirming substituent positions. For example, the cinnamoyl group shows characteristic olefinic protons (δ 6.5–7.5 ppm) and carbonyl carbon (~165 ppm) .

- FT-IR: Detects functional groups (e.g., nitrile stretch at ~2220 cm, carbonyl at ~1680 cm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] ion) .

Q. What preliminary biological activities have been reported for structurally related nicotinonitrile derivatives?

Methodological Answer: Nicotinonitrile analogs exhibit antimicrobial and anticancer potential. Initial screening involves:

- In vitro assays: Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values reported .

- Antimicrobial testing: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Mechanistic clues: Structural analogs inhibit enzymes like acetylcholinesterase (AChE), suggesting neuropharmacological applications .

Q. What safety protocols are recommended for handling nitrile-containing compounds like this one?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of nitrile vapors .

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste disposal: Neutralize nitrile waste with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cinnamoylation step?

Methodological Answer:

- Solvent optimization: Replace THF with DMF to enhance solubility of the piperidine intermediate .

- Catalyst use: Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Temperature control: Conduct reactions at 0–5°C to minimize side products (e.g., over-acylation) .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How can molecular docking simulations guide target identification for this compound?

Methodological Answer:

- Software tools: AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., kinases, AChE) .

- Parameters: Set grid boxes around catalytic residues (e.g., Ser203 in AChE) and use Lamarckian genetic algorithms for conformational sampling .

- Validation: Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., RMSD < 2 Å over 100 ns) .

Q. How can discrepancies in reported bioactivity data across studies be resolved?

Methodological Answer:

- Assay standardization: Use identical cell lines (e.g., HepG2 vs. HeLa) and culture conditions (e.g., serum concentration, incubation time) .

- Control compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize IC values .

- Dose-response curves: Ensure at least 5 concentration points for reliable sigmoidal fitting .

Q. What challenges arise in resolving the crystal structure of this compound via X-ray diffraction?

Methodological Answer:

Q. How can purity and stability be rigorously validated for this compound?

Methodological Answer:

- HPLC: Use a C18 column (MeCN/HO gradient) with UV detection at 254 nm; purity >98% .

- Stability studies: Store at -20°C under argon; monitor degradation via LC-MS over 6 months .

- Elemental analysis: Match calculated vs. observed C/H/N ratios (deviation < 0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.